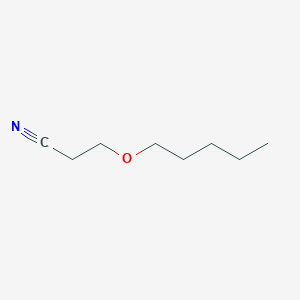

Propanenitrile, 3-(pentyloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

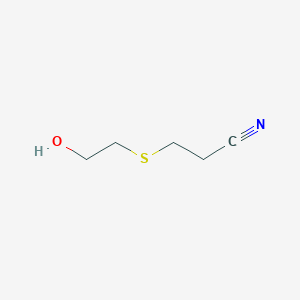

“Propanenitrile, 3-(pentyloxy)-” is a type of nitrile compound. Nitriles are organic compounds that contain a -CN group, also known as a cyano group . The structure of nitriles is very similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen .

Synthesis Analysis

A series of 3-pentyloxy-1-hydroxyxanthone derivatives were synthesized by four-step reactions: first cyclocondensation between salicylic acid and phloroglucinol in the presence of Eaton’s reagents, then alkylation with 1,5-dibromopentane, followed by nucleophilic substitution by different nucleophiles to obtain final compounds .Molecular Structure Analysis

The molecular structure of nitriles, including “Propanenitrile, 3-(pentyloxy)-”, is characterized by a triple bond between the carbon and nitrogen in the -CN group . The nitrogen is very electronegative and the electrons in the triple bond are very easily pulled towards the nitrogen end of the bond .Chemical Reactions Analysis

Nitriles can undergo various chemical reactions. For instance, they can be reduced to primary amines using either lithium tetrahydridoaluminate (III) (lithium aluminium hydride) or hydrogen and a metal catalyst . They can also react with a Grignard reagent .Physical And Chemical Properties Analysis

Nitriles have high boiling points for the size of the molecules, similar to what you would expect if they were capable of forming hydrogen bonds . They are very polar molecules, with strong permanent dipole-dipole attractions as well as van der Waals dispersion forces between their molecules .Mechanism of Action

The mechanism of action of nitriles involves various steps. For example, in the reduction of nitriles to primary amines, the nitrile reacts with the lithium tetrahydridoaluminate in solution in ethoxyethane (diethyl ether, or just “ether”) followed by treatment of the product of that reaction with a dilute acid .

Safety and Hazards

Future Directions

As a type of nitrile, “Propanenitrile, 3-(pentyloxy)-” has potential for various applications. For instance, propionitrile is used as a solvent and a precursor to other organic compounds . The future directions for “Propanenitrile, 3-(pentyloxy)-” could involve exploring its potential uses in various fields, such as in the synthesis of other organic compounds.

properties

IUPAC Name |

3-pentoxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-7-10-8-5-6-9/h2-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAJKHNZVFJVRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399951 |

Source

|

| Record name | Propanenitrile, 3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanenitrile, 3-(pentyloxy)- | |

CAS RN |

16728-47-5 |

Source

|

| Record name | Propanenitrile, 3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)